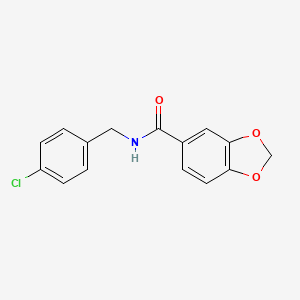
N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide, also known as AGN-2979, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor has been implicated in a variety of physiological and pathological processes, including cognition, mood regulation, and neurodegenerative diseases.
作用機序
N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of various physiological and pathological processes, including cognition, mood regulation, and neurodegenerative diseases. By blocking the activity of the 5-HT6 receptor, N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including improving cognitive performance, reducing inflammation, and regulating glucose metabolism. Additionally, N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been shown to have potential therapeutic effects in the treatment of obesity and diabetes, as well as in the prevention of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for the 5-HT6 receptor, which allows for more precise modulation of this receptor's activity. Additionally, N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been extensively studied and has a well-established synthesis method, which makes it a reliable tool for scientific research. However, one limitation of using N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide is its potential off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the role of the 5-HT6 receptor in the regulation of mood and anxiety, and the potential use of N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide in the treatment of mood disorders such as depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide in the treatment of obesity and diabetes, as well as in the prevention of neurodegenerative diseases. Finally, the development of more selective and potent 5-HT6 receptor antagonists may provide additional tools for investigating the role of this receptor in various physiological and pathological processes.
合成法
The synthesis of N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 4-chlorobenzylamine with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 2-(2-oxo-2,3-dihydro-1H-benzo[d][1,3]oxazin-5-yl)acetic acid to yield the final product.
科学的研究の応用
N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been used extensively in scientific research to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. For example, studies have shown that the 5-HT6 receptor is involved in the regulation of cognitive function, and that N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide can improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been shown to have potential therapeutic effects in the treatment of obesity and diabetes, as well as in the prevention of neurodegenerative diseases.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-4-1-10(2-5-12)8-17-15(18)11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBLSDVGOYGWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

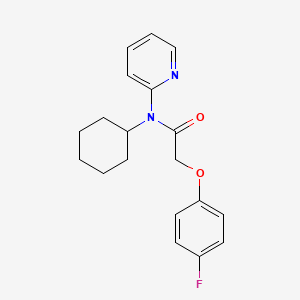
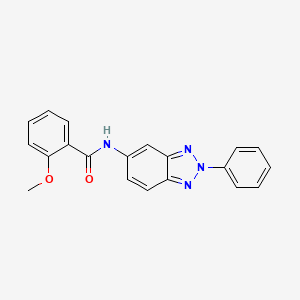
![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)

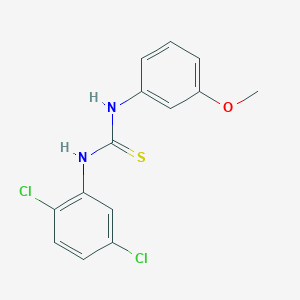
![2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5871432.png)
![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)

![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
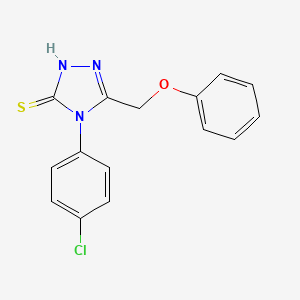
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)